molecular formula C28H38N4O B10829372 2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide

2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide

Cat. No.: B10829372
M. Wt: 446.6 g/mol
InChI Key: DIKKTLPJDURHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-42253432 is a novel, centrally permeable, high-affinity antagonist of the P2X7 receptor, which is an ATP-gated ion channel expressed in glial cells of the central nervous system. This compound has been developed by Janssen Research & Development and has shown promising pharmacokinetic and pharmacodynamic properties for in-vivo testing in rodents .

Preparation Methods

The synthesis of JNJ-42253432 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

JNJ-42253432 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

JNJ-42253432 has a wide range of scientific research applications:

Mechanism of Action

JNJ-42253432 exerts its effects by antagonizing the P2X7 receptor, which is a ligand-gated ion channel activated by ATP. The compound blocks the ATP-induced current and the release of pro-inflammatory cytokines like interleukin-1 beta. This antagonism leads to a reduction in neuroinflammation and modulation of neurophysiological processes. The molecular targets and pathways involved include the P2X7 receptor, serotonin transporter, and various signaling pathways associated with inflammation and neurotransmission .

Comparison with Similar Compounds

JNJ-42253432 is unique among P2X7 receptor antagonists due to its high affinity, selectivity, and ability to penetrate the central nervous system. Similar compounds include:

Properties

Molecular Formula

C28H38N4O

Molecular Weight

446.6 g/mol

IUPAC Name

2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide

InChI

InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33)

InChI Key

DIKKTLPJDURHSW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2C(=O)NCC3(CCCCC3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.